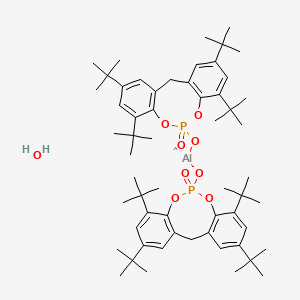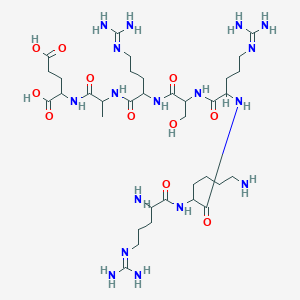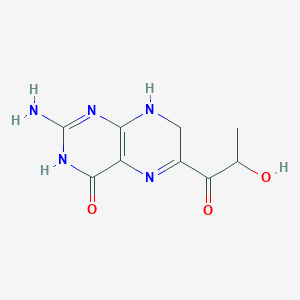
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is a coordination compound where hafnium is bonded to four molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of the metal β-diketonates family, known for their volatility and stability, making them useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium can be synthesized through the reaction of hafnium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity for use in applications such as chemical vapor deposition.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxide.
Reduction: It can be reduced under specific conditions to yield hafnium metal.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Hafnium oxide.
Reduction: Hafnium metal.
Substitution: New hafnium complexes with different ligands.
Scientific Research Applications
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is widely used in scientific research due to its stability and volatility. Some applications include:
Chemistry: Used as a precursor in the synthesis of hafnium-containing materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of thin films and coatings through chemical vapor deposition and atomic layer deposition
Mechanism of Action
The mechanism of action of tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium involves the coordination of hafnium with the 2,2,6,6-tetramethyl-3,5-heptanedione ligands. This coordination stabilizes the hafnium ion and allows it to participate in various chemical reactions. The compound’s volatility and stability make it an effective precursor for the deposition of hafnium-containing films.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium
Uniqueness
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)hafnium is unique due to its specific coordination with hafnium, which imparts distinct properties such as higher thermal stability and specific reactivity compared to its zirconium and cerium counterparts .
Properties
Molecular Formula |
C44H80HfO8 |
|---|---|
Molecular Weight |
915.6 g/mol |
IUPAC Name |
hafnium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/b4*8-7-; |
InChI Key |
ZRECPNBYWRZCRC-DNSQIVDOSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Hf] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



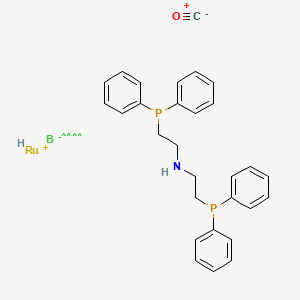

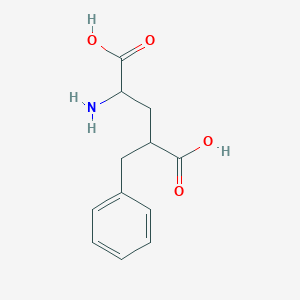
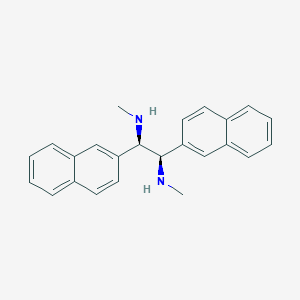
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
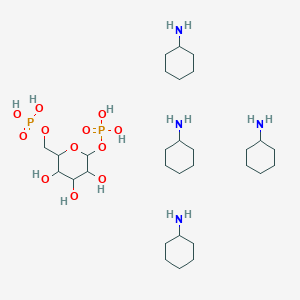
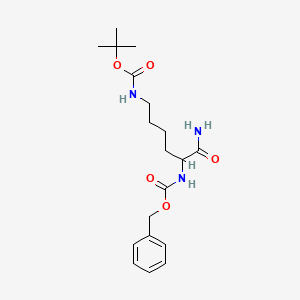
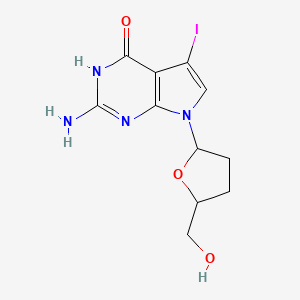
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
